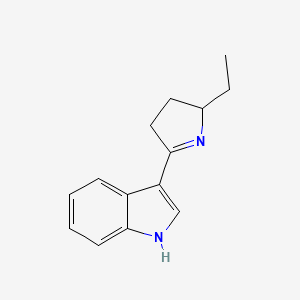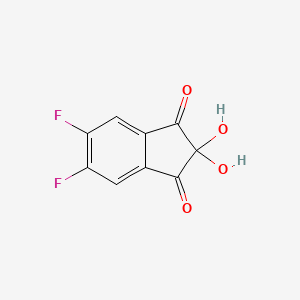
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol is an organic compound characterized by the presence of a fluorophenyl group and a trimethylsilyl group attached to an ethanol backbone
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol typically involves the reaction of 4-fluorobenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated phenyl group makes it useful in the study of enzyme interactions and receptor binding studies.
Medicine: It serves as a precursor in the synthesis of various medicinal compounds, contributing to the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity and specificity, while the trimethylsilyl group can influence the compound’s solubility and stability. These interactions can modulate biological pathways and processes, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol can be compared with similar compounds such as:
1-(4-Fluorophenyl)ethanol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1-(4-Chlorophenyl)-2-(trimethylsilyl)ethanol: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
1-(4-Fluorophenyl)-2-(trimethylsilyl)propane: Has a propane backbone instead of ethanol, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct characteristics and applications.
Properties
Molecular Formula |
C11H17FOSi |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-trimethylsilylethanol |
InChI |
InChI=1S/C11H17FOSi/c1-14(2,3)8-11(13)9-4-6-10(12)7-5-9/h4-7,11,13H,8H2,1-3H3 |
InChI Key |
BAEWTUMOVQUONF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)


![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)

![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)

